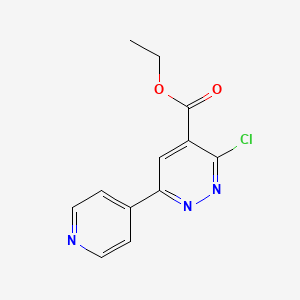
Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate is a heterocyclic compound with the molecular formula C₁₂H₁₀ClN₃O₂ and a molecular weight of 263.68 g/mol . This compound features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms. The presence of the pyridazine ring makes this compound an interesting subject for research due to its potential biological and pharmacological activities .
Métodos De Preparación
The synthesis of Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate typically involves the reaction of appropriate pyridazine derivatives with ethyl chloroformate under controlled conditions . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit microbial growth by interfering with essential bacterial enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate can be compared with other pyridazine derivatives, such as:
Pyridazine: A simpler structure with similar biological activities.
Pyridazinone: Contains an oxygen atom in the ring and exhibits a wide range of pharmacological activities.
Pyrrolopyridine: A fused heterocyclic compound with different biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications .
Propiedades
Fórmula molecular |
C12H10ClN3O2 |
|---|---|
Peso molecular |
263.68 g/mol |
Nombre IUPAC |
ethyl 3-chloro-6-pyridin-4-ylpyridazine-4-carboxylate |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-10(15-16-11(9)13)8-3-5-14-6-4-8/h3-7H,2H2,1H3 |
Clave InChI |
DJUJHVXAIYTWRW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol](/img/structure/B13433469.png)
![N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B13433472.png)
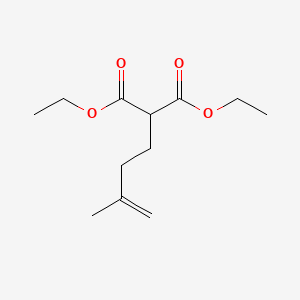

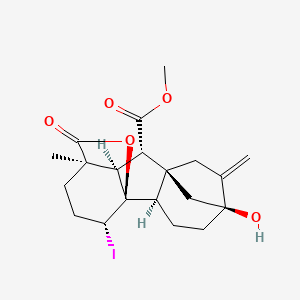

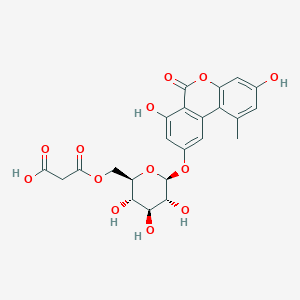
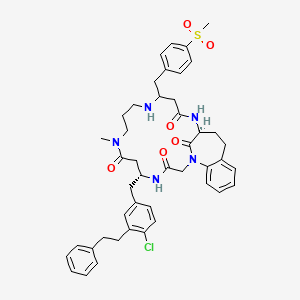
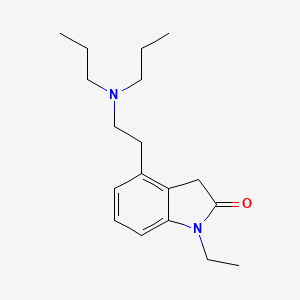
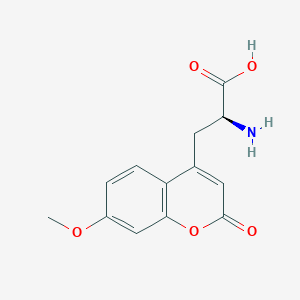


![3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13433530.png)

